1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of benzotrifluorides It is characterized by the presence of a chloro group, an iso-pentoxy group, and three fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with iso-pentanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include strong acids or bases that facilitate the substitution of the chloro group with the iso-pentoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced separation techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and iso-pentoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-iodobenzotrifluoride
- 4-Chloro-3-nitrobenzotrifluoride
- 4-Chlorobenzotrifluoride
Uniqueness
1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the iso-pentoxy group, which imparts distinct chemical properties compared to other benzotrifluorides. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
1-chloro-2-(3-methylbutoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3O/c1-8(2)5-6-17-11-7-9(12(14,15)16)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTBYKHWSCDMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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